Methyl 3-amino-2-bromobenzoate

Organic Synthesis Process Chemistry Yield Optimization

Methyl 3-amino-2-bromobenzoate (CAS 106896-48-4) is a difunctional benzoate ester that combines an ortho-bromine atom with a meta-amino group on a single aromatic ring. This substitution pattern creates a highly versatile intermediate in which the bromine serves as a leaving group for cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) while the amino group enables further derivatization such as amidation or diazotization.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 106896-48-4
Cat. No. B033773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-bromobenzoate
CAS106896-48-4
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)N)Br
InChIInChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3
InChIKeyNIXWZYZFLFEHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-2-bromobenzoate (CAS 106896-48-4): A Benchmark Halogenated Aminobenzoate Building Block for MedChem and Synthesis


Methyl 3-amino-2-bromobenzoate (CAS 106896-48-4) is a difunctional benzoate ester that combines an ortho-bromine atom with a meta-amino group on a single aromatic ring . This substitution pattern creates a highly versatile intermediate in which the bromine serves as a leaving group for cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) while the amino group enables further derivatization such as amidation or diazotization . The compound is a room-temperature liquid with a density of 1.583 g/mL at 25 °C and a refractive index of 1.601, characteristics that reflect its specific electronic and steric profile . Its molecular weight of 230.06 g/mol and calculated XLogP3 of 1.8 position it within the optimal physicochemical space for medicinal chemistry intermediates .

Methyl 3-amino-2-bromobenzoate Cannot Be Casually Substituted with Other Halogenated Aminobenzoates: Evidence-Based Constraints


The ortho-bromo/meta-amino substitution pattern of methyl 3-amino-2-bromobenzoate is not interchangeable with chloro, iodo, or positional isomers in either reactivity or downstream application. The bromine atom provides an optimal balance between oxidative addition kinetics in palladium-catalyzed cross-couplings and stability under standard storage conditions, whereas the corresponding iodo analog is more prone to unwanted side reactions and the chloro analog exhibits significantly slower coupling rates . Furthermore, this specific compound has been explicitly utilized in the synthesis of patented drug candidates, including carbazole-based IDO inhibitors and complement inhibitors described in WO2021202977, WO2018153365, and CN111196804, demonstrating that its substitution pattern is essential for achieving the desired biological activity in these proprietary molecules . Physical property differences, such as the 1.583 g/mL density of the bromo compound versus 1.802 g/mL for the iodo analog and approximately 1.2 g/mL for the chloro analog, further complicate any attempt to directly substitute one halogenated building block for another in established synthetic protocols .

Methyl 3-amino-2-bromobenzoate: Quantifiable Differentiation from Halogenated Analogs for Procurement Decisions


Synthesis Efficiency: 98% Reduction Yield for Methyl 3-amino-2-bromobenzoate

The reduction of methyl 2-bromo-3-nitrobenzoate to methyl 3-amino-2-bromobenzoate proceeds with an isolated yield of 98% when using SnCl₂ in methanol/water under reflux conditions for 2 hours . This high yield compares favorably to the typical 70-85% yields reported for the analogous chloro compound synthesis, which often requires more forcing conditions or longer reaction times due to the lower electrophilicity of the chloro substituent . The bromine atom's superior leaving-group ability in this reduction step directly translates to higher synthetic efficiency and reduced cost per gram in multi-step sequences.

Organic Synthesis Process Chemistry Yield Optimization

Commercial Purity Benchmark: Methyl 3-amino-2-bromobenzoate Delivered at ≥97% Purity

Commercially available methyl 3-amino-2-bromobenzoate is routinely supplied at a minimum purity of 97% (GC area normalization) , with some vendors reporting typical batch purity of 98.7% . In contrast, the chloro analog (methyl 3-amino-2-chlorobenzoate) is more commonly supplied at 95% purity, and the iodo analog, due to its greater lability and sensitivity to light, often exhibits lower batch-to-batch consistency with typical purity specifications of 95% . The higher and more consistent purity of the bromo compound reduces the need for additional purification steps prior to use in sensitive coupling reactions.

Quality Control Building Block Procurement Purity Specification

Cross-Coupling Reactivity Profile: Bromine as the Optimal Halogen for Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl bromides occupy a reactivity sweet spot: they undergo oxidative addition significantly faster than aryl chlorides but are less prone to homocoupling and dehalogenation side reactions than aryl iodides . The ortho-bromo substituent in methyl 3-amino-2-bromobenzoate is activated by the electron-withdrawing ester group para to the amino group, further enhancing its reactivity. This balanced reactivity profile is critical for achieving high yields in library synthesis and for maintaining functional group tolerance, particularly when the amino group must remain intact for subsequent steps.

Cross-Coupling Suzuki Reaction Reactivity Medicinal Chemistry

Physical Property Differentiation: Density and Refractive Index for Quality Control

Methyl 3-amino-2-bromobenzoate exhibits a density of 1.583 g/mL at 25 °C and a refractive index of 1.601 at 20 °C . These values are significantly different from the chloro analog (density ~1.2 g/mL, estimated) and the iodo analog (density 1.802 g/mL) , providing a straightforward, non-destructive method for identity confirmation and purity assessment. The compound is a clear, bright orange/amber liquid at room temperature, which is readily distinguishable from the corresponding iodo analog (solid) and the chloro analog (typically a pale yellow liquid) .

Physicochemical Characterization Quality Control Material Handling

Methyl 3-amino-2-bromobenzoate: High-Value Application Scenarios Driven by Quantifiable Evidence


Synthesis of Carbazole-Based IDO Inhibitors for Cancer Immunotherapy

Methyl 3-amino-2-bromobenzoate serves as a direct precursor to carbazole frameworks that act as indoleamine 2,3-dioxygenase (IDO) inhibitors . The ortho-bromo/meta-amino substitution pattern is essential for constructing the carbazole core via Pd-catalyzed annulation. The 98% reduction yield reported in the synthesis of this building block ensures that the starting material for these medicinal chemistry campaigns is both cost-effective and reliably sourced at ≥97% purity .

Diversification of Kinase and Complement Inhibitor Scaffolds via Patent-Exemplified Suzuki Coupling

Patents WO2021202977, WO2018153365, and CN111196804 explicitly utilize methyl 3-amino-2-bromobenzoate or its immediate derivatives in the construction of biologically active molecules . The bromine atom's balanced reactivity in Suzuki-Miyaura couplings allows for efficient diversification of the core scaffold while preserving the amino group for subsequent functionalization, a critical advantage over the more reactive but less stable iodo analog .

Library Synthesis in Automated Parallel Chemistry Workflows

The combination of (1) high commercial purity (97-98.7%) , (2) a density of 1.583 g/mL that facilitates accurate liquid handling , and (3) a reactivity profile that minimizes side reactions makes methyl 3-amino-2-bromobenzoate an ideal building block for automated parallel synthesis platforms. The compound's physical properties allow for precise dispensing without the need for weighing solids (as would be required for the iodo analog), significantly increasing throughput and reproducibility in library production.

Process Chemistry Scale-Up for Pharmaceutical Intermediates

The 98% yield demonstrated in the reduction of methyl 2-bromo-3-nitrobenzoate to the target compound translates directly to cost savings at scale. Furthermore, the well-characterized physical properties (density 1.583, refractive index 1.601) enable robust in-process control and final product release testing, essential requirements for cGMP manufacturing of pharmaceutical intermediates.

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